molecular formula C20H20FN3OS2 B3016804 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034633-68-4

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B3016804
CAS No.: 2034633-68-4
M. Wt: 401.52
InChI Key: UHJWHYBXLHPEEQ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN3OS2 and its molecular weight is 401.52. The purity is usually 95%.
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Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Compound Structure and Properties

The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 401.5 g/mol . The compound features a pyrazole ring, thiophene moiety, and a fluorinated phenyl group, which contribute to its diverse pharmacological properties.

Property Details
Molecular FormulaC19H23N5OS
Molecular Weight401.5 g/mol
Structural FeaturesPyrazole ring, thiophene, fluorophenyl thio group

Synthesis

The synthesis of this compound typically involves several steps that require careful optimization to achieve high yields and purity. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
  • Introduction of the Thiophene Moiety : Utilizing thiophene derivatives in coupling reactions.
  • Final Modification : Adding the ethyl and fluorophenyl thio groups through acylation reactions.

Each step is crucial for maintaining the integrity of the compound's structure and enhancing its biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, studies have shown that similar pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound may also possess similar mechanisms of action.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. Its structural components suggest potential interactions with microbial enzymes involved in metabolic pathways. For example, related pyrazole derivatives have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus, indicating that this compound could be developed as an antimicrobial agent .

Anticancer Potential

Pyrazole derivatives are increasingly recognized for their anticancer properties, particularly against specific cancer cell lines. Studies have highlighted their ability to inhibit key enzymes involved in cancer cell proliferation, such as lactate dehydrogenase (LDH) . The unique structural features of this compound may enhance its effectiveness against tumor cells.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological activities. For instance:

  • In vitro Studies : A series of pyrazole compounds were tested against various cancer cell lines, revealing IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
  • Animal Models : Preliminary animal studies indicated that pyrazole-based compounds could reduce tumor growth in xenograft models, supporting their potential as therapeutic agents .

Scientific Research Applications

Preliminary studies suggest that N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Similar to other pyrazole derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Analgesic Properties : The compound's ability to modulate pain pathways suggests potential use in pain management therapies.
  • Antitumor Activity : Initial findings indicate that it may affect tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential applications of this compound:

  • Insecticidal Activity : Compounds containing pyrazole derivatives have shown significant insecticidal properties, indicating that this compound may also exhibit similar effects .
Compound Name Unique Properties
1H-Pyrazole Derivative AKnown for anti-inflammatory effects
1H-Pyrazole Derivative BExhibits insecticidal activity
1H-Pyrazole Derivative CEnhanced solubility and bioavailability

The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS2/c21-16-3-5-17(6-4-16)27-13-20(25)22-8-9-24-19(14-1-2-14)11-18(23-24)15-7-10-26-12-15/h3-7,10-12,14H,1-2,8-9,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJWHYBXLHPEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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